molecular formula C13H15N3O4S2 B2693111 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide CAS No. 921586-02-9

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide

Cat. No.: B2693111
CAS No.: 921586-02-9
M. Wt: 341.4
InChI Key: YEVCFTPSWQURRB-UHFFFAOYSA-N
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Description

N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. This molecule features a pyridazine core, a heterocyclic scaffold recognized for its diverse biological activities and prevalent use in drug discovery. The specific structural motifs present in this compound, including the ethanesulfonyl and methanesulfonamide groups, are often employed to modulate key physicochemical properties and enhance interactions with biological targets. Compounds based on the pyridazine structure have been extensively investigated for their potential as kinase inhibitors. For instance, related pyridazine derivatives have been developed as potent, orally active inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase, a key target in the treatment of chronic myeloid leukemia . Furthermore, N-sulfonylated heterocyclic carboxamides, a class to which this compound is structurally related, are a active area of research for their potential therapeutic applications . As a research tool, this compound is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers can leverage this chemical for probing biological pathways, investigating structure-activity relationships (SAR), and as a building block in the synthesis of novel molecules for various biochemical and pharmacological studies.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-22(19,20)13-9-8-12(14-15-13)10-4-6-11(7-5-10)16-21(2,17)18/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVCFTPSWQURRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a pyridazine derivative followed by coupling with a phenylmethanesulfonamide. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : Pyridazine.
  • Substituents : Ethanesulfonyl (C₂H₅SO₂-) at position 6; methanesulfonamide (CH₃SO₂NH-) at the para-phenyl position.
Analog 1 : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a, )
  • Core : Pyridazine.
  • Substituents : Methanesulfonate (CH₃SO₃-) at position 3; sulfamoyl (H₂NSO₂-) at the para-phenyl position.
  • Key Differences : Replaces ethanesulfonyl with methanesulfonate and sulfamoyl, reducing lipophilicity compared to the target compound .
Analog 2 : Example 56 ()
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents: Fluorophenyl-chromenone moiety; isopropylsulfonamide.
  • Key Differences : Larger heterocyclic system (pyrazolo-pyrimidine) with fluorinated aromatic groups, enhancing metabolic stability and kinase affinity .
Analog 3 : II-7 ()
  • Core : Imidazo[1,2-b]pyridazine fused with pyrimidine.
  • Substituents : Difluoromethyl group; methanesulfonamide.
  • Key Differences : Difluoromethyl bioisostere improves pharmacokinetic properties; fused rings may enhance target selectivity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Inferred)
Target Compound Not provided Not reported Moderate (lipophilic ethanesulfonyl)
7a ~340 g/mol Not reported High (polar sulfamoyl)
Example 56 603.0 g/mol 252–255 Low (fluorinated aromatic system)
II-7 Not provided Not reported Moderate (difluoromethyl enhances stability)
  • Example 56’s high melting point suggests crystallinity, advantageous for formulation .

Q & A

Q. How can researchers optimize the synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide to improve yield and purity?

Methodological Answer : Synthesis optimization requires multi-step reaction protocols, including:

  • Pyridazine ring formation : Cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C) .
  • Sulfonamide coupling : Reaction of intermediates with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (>95% purity threshold) and confirm structure via 1^1H/13^13C NMR .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridazine protons (δ 8.2–8.8 ppm), sulfonamide protons (δ 3.1–3.3 ppm), and aromatic protons (δ 7.0–7.5 ppm) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ at m/z 423.0982 for C16_{16}H18_{18}N4_4O4_4S2_2) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., anti-tubercular vs. antifungal results)?

Methodological Answer :

  • Dose-response profiling : Conduct MIC (Minimum Inhibitory Concentration) assays across bacterial (e.g., Mycobacterium tuberculosis H37Rv) and fungal strains (e.g., Candida albicans) to establish potency thresholds .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to differentiate between selective antimicrobial activity and non-specific toxicity .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., dihydrofolate reductase for anti-tubercular activity) to identify primary targets .

Q. What strategies enhance the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridazine C-5 position to reduce cytochrome P450-mediated oxidation .
  • Prodrug design : Mask sulfonamide groups with ester prodrugs to improve oral bioavailability .
  • In vitro microsomal stability assays : Monitor degradation in liver microsomes (human/rat) to identify metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Methodological Answer :

  • Substitution patterns : Systematically replace the ethanesulfonyl group with methylsulfonyl, isopropylsulfonyl, or aryl-sulfonyl moieties to modulate steric and electronic effects .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions with target enzymes (e.g., hydrogen bonding with Thr315^{315} in mycobacterial enoyl-ACP reductase) .
  • Bioisosteric replacements : Swap pyridazine with pyrimidine or triazine rings to balance solubility and target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data (e.g., aqueous vs. DMSO solubility)?

Methodological Answer :

  • Standardized protocols : Use shake-flask method with UV-Vis quantification at λmax_{max} 270 nm for aqueous solubility . For DMSO solubility, ensure pre-saturation with inert gas to avoid oxidation artifacts .
  • Temperature control : Perform assays at 25°C and 37°C to simulate physiological conditions .

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

Methodological Answer :

  • Force field limitations : Validate docking poses with molecular dynamics simulations (AMBER/CHARMM) to account for protein flexibility .
  • Solvent effects : Include explicit water molecules in simulations to improve free-energy calculations (e.g., MM-PBSA) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?

Methodological Answer :

  • Murine models : Use carrageenan-induced paw edema in BALB/c mice, administering the compound intraperitoneally (10–50 mg/kg) and measuring TNF-α/IL-6 levels via ELISA .
  • Dose optimization : Conduct pilot PK/PD studies to correlate plasma concentrations (LC-MS/MS) with efficacy .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer :

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent sulfonamide coupling .
  • Quality-by-design (QbD) : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) for robustness .

Stability and Storage Guidelines

Q. What conditions prevent degradation during long-term storage?

Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to minimize hydrolysis of sulfonamide groups .
  • Light sensitivity : Use amber vials to protect against UV-induced decomposition .

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